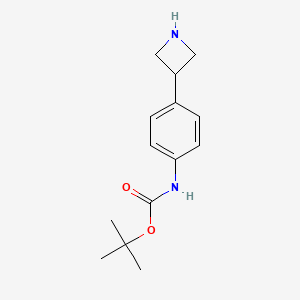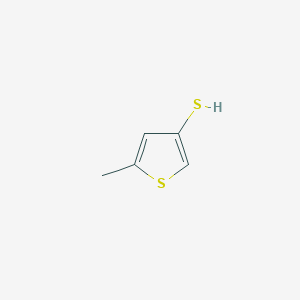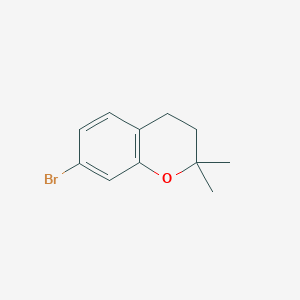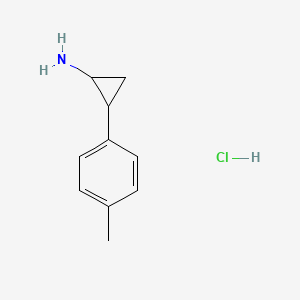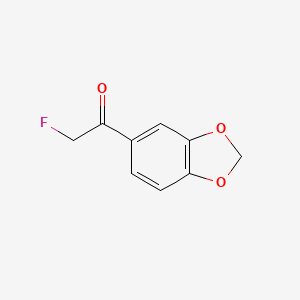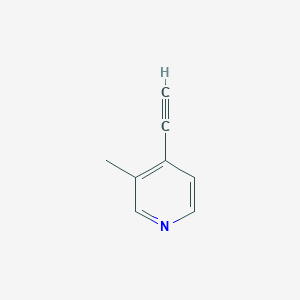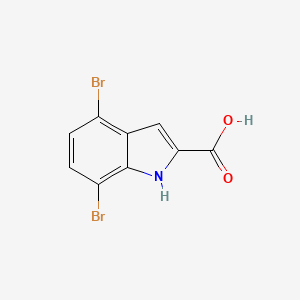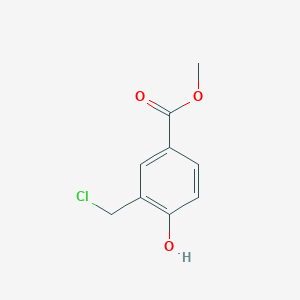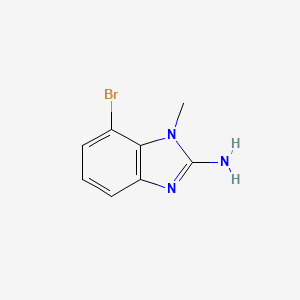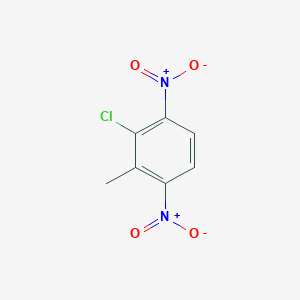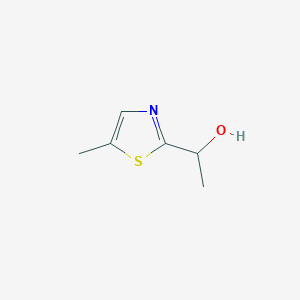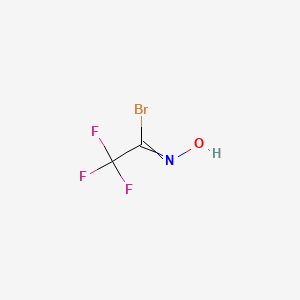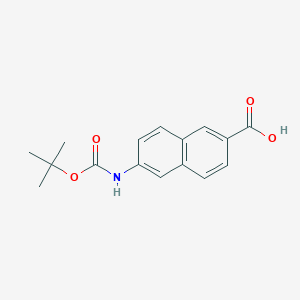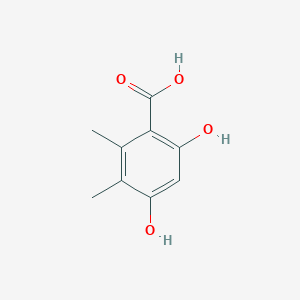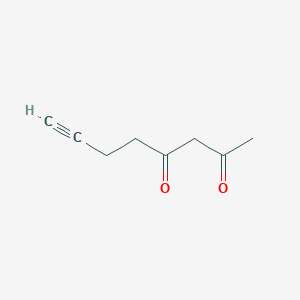
7-Octyne-2,4-dione
Vue d'ensemble
Description
7-Octyne-2,4-dione is a compound with the molecular formula C8H10O2 . It is a part of the family of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond .
Molecular Structure Analysis
The molecular structure of 7-Octyne-2,4-dione is characterized by a carbon-carbon triple bond, which is a defining feature of alkynes . The exact structure of this compound may vary depending on the presence of any substituents .Applications De Recherche Scientifique
Palladium-Catalyzed Intramolecular Hydroalkylation
- Research Findings: The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including 7-octene-2,4-dione, has been investigated. This reaction resulted in the formation of 2-acetylcyclohexanone as a significant product, showcasing the compound's reactivity in organometallic catalysis (Qian, Pei, & Widenhoefer, 2005).
Inhibition Properties in Metal Corrosion
- Research Findings: Spirocyclopropane derivatives, chemically related to 7-octene-2,4-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This indicates the potential application of 7-octene-2,4-dione in developing corrosion inhibitors (Chafiq et al., 2020).
Synthesis of Bicyclic and Tricyclic Systems
- Research Findings: The synthesis of various bicyclic and tricyclic systems, including derivatives of 7-octene-2,4-dione, has been explored. These synthetic routes have implications for the development of new organic compounds and potential applications in pharmaceuticals and material science (Harris, 1980).
Studies on Molecular Structure and Stability
- Research Findings: Investigations into the molecular structure and stability of partially aliphatic polyimides containing derivatives of 7-octene-2,4-dione reveal insights into the compound's physical and chemical properties. This research is crucial for applications in materials science (Kumar et al., 2011).
Application in Organic Synthesis
- Research Findings: The compound's utility in organic synthesis, particularly in the preparation of various functionalized bicyclic and tricyclic compounds, has been demonstrated. This highlights its versatility as a building block in synthetic chemistry (Hizuka et al., 1988).
Orientations Futures
Propriétés
IUPAC Name |
oct-7-yne-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-3-4-5-8(10)6-7(2)9/h1H,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOLOMJDMZHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659305 | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-7-yne-2,4-dione | |
CAS RN |
502133-71-3 | |
| Record name | 7-Octyne-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oct-7-yne-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



